N-(2,2-difluoroethyl)-1-methanesulfonylpiperidin-4-amine hydrochloride
Overview
Description
N-(2,2-difluoroethyl)-1-methanesulfonylpiperidin-4-amine hydrochloride is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a difluoroethyl group, a methanesulfonyl group, and a piperidin-4-amine moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-difluoroethyl)-1-methanesulfonylpiperidin-4-amine hydrochloride typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the difluoroethyl and methanesulfonyl groups. One common method involves the reaction of piperidine with 2,2-difluoroethylamine under controlled conditions to form the intermediate compound, which is then treated with methanesulfonyl chloride to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2,2-difluoroethyl)-1-methanesulfonylpiperidin-4-amine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The methanesulfonyl group can undergo oxidation to form sulfone derivatives, while reduction reactions can lead to the formation of sulfide analogs.
Cross-Coupling Reactions: The piperidine ring can be involved in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Scientific Research Applications
N-(2,2-difluoroethyl)-1-methanesulfonylpiperidin-4-amine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2,2-difluoroethyl)-1-methanesulfonylpiperidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoroethyl group can enhance the compound’s binding affinity to these targets, while the methanesulfonyl group can modulate its reactivity and stability. The piperidine ring provides a scaffold for the compound’s overall structure, allowing it to fit into the active sites of enzymes and receptors, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
N-(2,2-difluoroethyl)-1-methanesulfonylpiperidine: Lacks the amine group, which may affect its reactivity and biological activity.
N-(2,2-difluoroethyl)-1-methanesulfonylpyrrolidine: Contains a pyrrolidine ring instead of a piperidine ring, which can influence its chemical properties and applications.
N-(2,2-difluoroethyl)-1-methanesulfonylmorpholine: Features a morpholine ring, providing different steric and electronic effects compared to the piperidine analog.
Uniqueness
N-(2,2-difluoroethyl)-1-methanesulfonylpiperidin-4-amine hydrochloride is unique due to the combination of its difluoroethyl, methanesulfonyl, and piperidin-4-amine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-(2,2-difluoroethyl)-1-methylsulfonylpiperidin-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16F2N2O2S.ClH/c1-15(13,14)12-4-2-7(3-5-12)11-6-8(9)10;/h7-8,11H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWXZCZMPPSGGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)NCC(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClF2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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